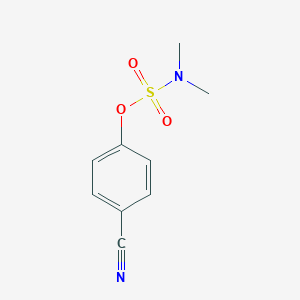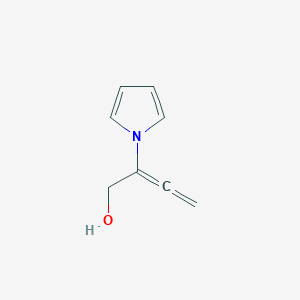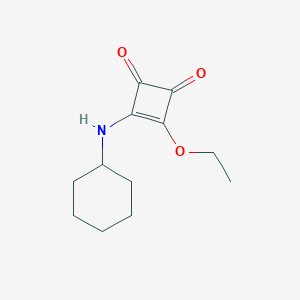
3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Overview
Description
3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is an experimental drug that has shown promising results in preclinical studies for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Scientific Research Applications
Thyroid Hormone Receptor Selectivity : A derivative of cyclobut-3-ene-1,2-dione was synthesized and evaluated for its selectivity towards thyroid hormone receptor beta. This study highlights the potential of cyclobut-3-ene-1,2-dione derivatives in thyroid-related medical research (Raval et al., 2008).
Cyclobutenedione Interconversion : Research on the interconversion between different forms of cyclobutenedione provides insights into its chemical properties and potential applications in organic synthesis (Toda & Ooi, 1973).
Photolytic Studies : The photochemical properties of cyclobutene diones and their derivatives were studied, revealing insights relevant to photochemistry and the synthesis of new compounds (Johns & Kriegler, 1970).
Anticancer and Antiviral Evaluation : Squaric acid derivatives, which include cyclobut-3-ene-1,2-dione compounds, were synthesized and analyzed for their structures and preliminary antitumor and antiviral screening results (Lu, Lu, & Honek, 2017).
Solar Cell Sensitizers : A study on the use of 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells demonstrated their potential in enhancing solar-light-to-electricity conversion efficiency (Matsui et al., 2003).
Weak Intermolecular Interactions : The synthesis and X-ray solid-state structures of squaric acid derivatives, including cyclobut-3-ene-1,2-dione compounds, revealed their role in forming supramolecular assemblies in the solid state, which is crucial for applications in crystal engineering and design (Prohens et al., 2017).
properties
IUPAC Name |
3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSLFMCINAPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403551 | |
| Record name | 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
CAS RN |
175204-28-1 | |
| Record name | 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



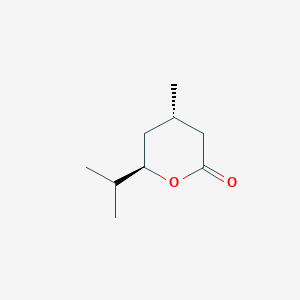
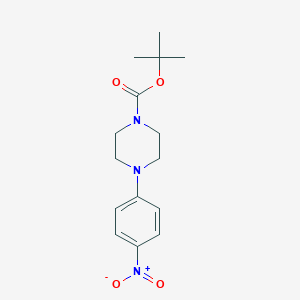
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
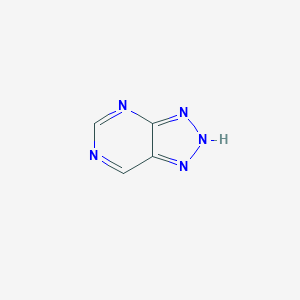

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

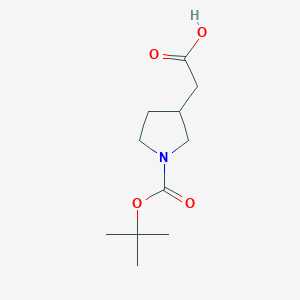
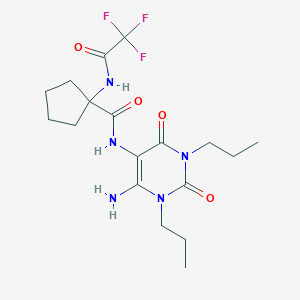
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

